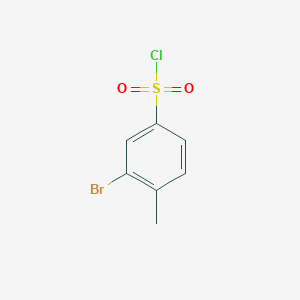
2-hydroxy-N-(2-methylbenzyl)-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride
Overview
Description
2-hydroxy-N-(2-methylbenzyl)-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride, also known as MBP, is a quaternary ammonium compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Analytical Method Developments for Identification in Cosmetics
Methyl paraben, structurally related to the compound , has seen analytical advancements for its identification in cosmetics. Various techniques, including spectrophotometry, HPLC, electrokinetic capillary electrophoresis, spectrofluorimetry, UPLC, and flow injection analysis, have been employed for precise quantification and determination. These methods underscore the importance of accurate identification of such compounds in consumer products for safety and regulatory compliance (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).
Environmental Impact and Fate of Related Compounds
The environmental behavior of parabens, compounds related to the chlorinated propanaminium derivative, has been extensively reviewed. Their ubiquity in surface waters, effluents, and sediments due to widespread use and continuous introduction into the environment highlights the need for comprehensive studies on the fate, occurrence, and impact of similar compounds. Understanding their environmental pathways and transformations can aid in assessing and mitigating potential ecological risks (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).
Health Aspects and Toxicological Evaluation
A thorough review on the health aspects of methyl paraben, sharing functional groups with the compound of interest, indicates extensive research on its absorption, metabolism, acute toxicity, and potential for causing allergic reactions. This comprehensive understanding of its toxicological profile provides a framework for evaluating the safety of chemicals with similar properties in foods, drugs, and cosmetics, thereby ensuring public health and safety (M. Soni, S. Taylor, N. Greenberg, G. Burdock, 2002).
Applications in Pollutant Degradation
Enzymatic degradation of recalcitrant compounds presents a promising approach for environmental remediation. The use of redox mediators in conjunction with enzymes like laccases and peroxidases enhances the efficiency of breaking down various organic pollutants. This method's adaptability and efficacy for treating industrial effluents highlight the potential of employing similar strategies for compounds like 2-hydroxy-N-(2-methylbenzyl)-3-(2-oxo-1-pyrrolidinyl)-1-propanaminium chloride, improving environmental management practices (Maroof Husain, Q. Husain, 2007).
properties
IUPAC Name |
[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-[(2-methylphenyl)methyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12-5-2-3-6-13(12)9-16-10-14(18)11-17-8-4-7-15(17)19;/h2-3,5-6,14,16,18H,4,7-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCVGZPOJOVXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C[NH2+]CC(CN2CCCC2=O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)




![5-Chloro-3-[(2-fluorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3075334.png)




